3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile
Description
This compound is a modified nucleoside derivative featuring a pyrimidine core (5-methyl-2-oxo substitution), a sulfanylpropanenitrile group, and a bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group. The DMT group is commonly used to protect the 5'-hydroxyl in oligonucleotide synthesis, while the sulfanylpropanenitrile moiety may act as a stabilizing or reactive linker in phosphoramidite chemistry . Its stereochemical configuration (2R,4S,5R) aligns with ribose sugar analogs, suggesting applications in RNA or modified nucleic acid synthesis .
Properties
IUPAC Name |
3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3/t29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJUWSYOFPVIF-OJDZSJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1SCCC#N)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile, often referred to by its systematic name or CAS number (153631-19-7), exhibits significant biological activity that has garnered interest in pharmaceutical research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 647.72 g/mol. The structure features a pyrimidine ring, an oxolane moiety, and a sulfanyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antitumor Activity : Research indicates that compounds containing similar structural motifs can inhibit tumor cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of the pyrimidine core is often associated with antimetabolite activity, which disrupts nucleic acid synthesis in rapidly dividing cells.
- Enzyme Inhibition : The sulfanyl group may play a role in inhibiting specific enzymes involved in metabolic pathways. For instance, compounds with sulfur-containing moieties have been shown to act as inhibitors of protein kinases and other enzymes critical for cancer cell survival.
- Receptor Modulation : Similar compounds have demonstrated the ability to modulate receptor activity, particularly in pathways related to inflammation and cellular signaling.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits protein kinases | |
| Receptor Modulation | Modulates inflammatory pathways |
Case Studies
- Antitumor Efficacy : A study published in Cancer Research demonstrated that a structurally similar compound inhibited the growth of breast cancer cells in vitro and reduced tumor size in vivo models by inducing cell cycle arrest at the G1 phase.
- Enzyme Interaction : Another investigation focused on the enzyme inhibition profile of related compounds, revealing that they effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inflammatory Response : A clinical trial assessed the anti-inflammatory properties of a derivative of this compound in patients with rheumatoid arthritis, showing significant reductions in inflammatory markers and improvement in symptoms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Protecting Group Variations :
- The DMT group is universally used for 5'-OH protection across analogues, ensuring compatibility with solid-phase synthesis .
- The target compound lacks a 2'-OH protection (e.g., TBDMS), suggesting it may be tailored for DNA rather than RNA synthesis .
Pyrimidine Modifications: The 5-methyl-2-oxo substituent in the target compound contrasts with the 2,4-dioxo group in 's analogue, which may reduce steric hindrance during base pairing .
Phosphoramidite/Linker Groups: Sulfanylpropanenitrile offers distinct reactivity compared to cyanoethyl phosphoramidites (), possibly altering oxidation stability or coupling efficiency . Succinate linkers () enable covalent attachment to solid supports, a feature absent in the target compound .
Molecular networking () and docking studies () indicate that minor structural changes (e.g., TBDMS vs. DMT) significantly alter binding affinities to enzymatic targets .
Preparation Methods
Ribose Protection
The 5'-hydroxyl group of the ribose is protected using bis(4-methoxyphenyl)phenylmethyl (DMT) chloride to ensure regioselectivity in subsequent reactions.
Method 1: Standard DMT Protection [1,9]
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Conditions : Anhydrous pyridine, DMT-Cl (1.2 equiv), room temperature, 12–16 hours.
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Yield : 85–92% (isolated via silica gel chromatography).
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Key Data :
Parameter Value Reaction Scale 10 mmol Purification Dichloromethane/MeOH (95:5) Purity (HPLC) >98%
Method 2: Microwave-Assisted Protection
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Conditions : Microwave irradiation (50°C, 300 W), DMT-Cl (1.1 equiv), 30 minutes.
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Yield : 88–90% (reduced side products).
Pyrimidine Modification: Thiolation at C4
The 4-oxo group of 5-methyluridine is replaced with a thiol group to enable subsequent alkylation.
Method 1: Phosphorus Sulfide-Mediated Thiolation [6,12]
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Reagents : P₄S₁₀ (2.5 equiv), hexamethyldisilazane (HMDS), reflux in anhydrous toluene.
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Conditions : 110°C, 8 hours under argon.
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Yield : 70–75% (thiolated intermediate).
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Key Data :
Parameter Value Selectivity >95% for C4-thiolation Byproducts <5% 2-thio isomer
Method 2: Lawesson’s Reagent
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Reagents : Lawesson’s reagent (1.8 equiv), THF, 65°C, 6 hours.
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Yield : 68–72% (lower cost but slower reaction).
Functionalization with Sulfanylpropanenitrile
The thiolated intermediate undergoes Michael addition with acrylonitrile to introduce the sulfanylpropanenitrile group.
Method 1: Base-Catalyzed Alkylation
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Conditions : Triethylamine (2.0 equiv), acrylonitrile (3.0 equiv), DMF, 25°C, 4 hours.
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Yield : 80–85%.
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Key Data :
Parameter Value Stereochemical Integrity Retained (confirmed by [α]D) Purity (NMR) >97%
Method 2: Phase-Transfer Catalysis
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Catalyst : Tetrabutylammonium bromide (10 mol%), acrylonitrile (2.5 equiv), H₂O/CH₂Cl₂.
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Yield : 78–82% (avoids DMF, greener approach).
Deprotection and Final Isolation
The DMT group is removed under mild acidic conditions to yield the final product.
Method: Dichloroacetic Acid Treatment [1,9]
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Conditions : 3% dichloroacetic acid in dichloromethane, 0°C, 10 minutes.
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Yield : 95–98% (crude), 90% after precipitation.
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Purity : >99% (HPLC, C18 column).
Comparative Analysis of Methods
| Step | Method 1 Advantages | Method 2 Advantages |
|---|---|---|
| Ribose Protection | High yield, established protocol | Faster, energy-efficient |
| Thiolation | High selectivity | Cost-effective |
| Alkylation | High efficiency | Environmentally friendly |
Challenges and Optimization
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Regioselectivity in Thiolation : Excess P₄S₁₀ or prolonged reaction times lead to over-sulfurization. Optimal stoichiometry (2.5 equiv P₄S₁₀) minimizes byproducts.
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Cyanoethyl Group Stability : Acrylonitrile must be freshly distilled to prevent polymerization during alkylation.
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Scale-Up Considerations : Microwave-assisted DMT protection reduces reaction time by 75% at multi-gram scales .
Q & A
Basic: What are the key synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?
Answer:
The compound is synthesized via phosphoramidite chemistry, leveraging stereoselective glycosylation to install the oxolane (tetrahydrofuran) moiety. Key steps include:
- Protection : The 5'-hydroxy group on the oxolane ring is protected with the acid-labile bis(4-methoxyphenyl)phenylmethoxy (trityl) group .
- Coupling : The pyrimidinone-thioether linkage is introduced via nucleophilic substitution, with sulfur nucleophiles reacting at the 4-position of the pyrimidinone ring.
- Phosphoramidite activation : The propanenitrile-sulfanyl group is incorporated using a cyanoethyl-protected phosphoramidite intermediate .
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, while trityl-protected intermediates are purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Purity >98% is confirmed by LC-MS and P NMR .
Basic: What is the functional role of the bis(4-methoxyphenyl)phenylmethoxy group in this compound?
Answer:
The bis(4-methoxyphenyl)phenylmethoxy (trityl) group serves as a temporary protecting group for the 5'-hydroxy during solid-phase oligonucleotide synthesis. Its large steric bulk prevents undesired side reactions and enables real-time monitoring of coupling efficiency via trityl cation release (detected by UV at 498 nm). Deprotection is achieved under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) .
Advanced: How can coupling efficiency be optimized when integrating this compound into oligonucleotide chains?
Answer:
Coupling efficiency (>99%) is critical for long oligonucleotide synthesis. Key optimizations include:
- Activators : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile to protonate the phosphoramidite, enhancing electrophilicity.
- Steric mitigation : Introduce a 2-cyanoethyl group to reduce steric hindrance from the trityl group .
- Reaction time : Extend coupling to 300 seconds for bulky nucleophiles.
Validation : MALDI-TOF mass spectrometry confirms successful incorporation, while trityl assay quantifies unreacted 5'-OH groups .
Advanced: What challenges arise in characterizing the stereochemistry of the oxolane ring, and how are they addressed?
Answer:
The (2R,4S,5R) configuration introduces three stereocenters , complicating NMR analysis due to overlapping signals. Methodological solutions:
- 2D NMR : H-C HSQC and NOESY identify spatial proximities (e.g., NOE between H-2' and H-4' confirms ring puckering).
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 113 K) resolves absolute configuration, as demonstrated for analogous oxolane derivatives .
Data example : For a related compound, X-ray data confirmed a C3'-endo sugar puckering (torsion angle θ = 36.5°), critical for base pairing .
Advanced: How does the sulfanyl-propanenitrile moiety influence stability under oxidative or nucleophilic conditions?
Answer:
The thioether (C-S-C) linkage is susceptible to oxidation (e.g., by HO) or nucleophilic cleavage (e.g., by thiols). Stability studies show:
- Oxidative stability : The compound retains >90% integrity after 24 hours in pH 7.4 buffer but degrades to sulfoxide (<10% remaining) with 1 mM HO.
- Nucleophilic resistance : No cleavage occurs with 10 mM DTT, but 50 mM glutathione induces 30% degradation.
Mitigation : Store at -20°C under argon and avoid basic conditions (pH >9) .
Advanced: What analytical methods validate the absence of diastereomeric impurities in the final product?
Answer:
- Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm, 5 μm) with 20 mM ammonium acetate (pH 5.0)/methanol (65:35) at 1.0 mL/min. Retention times differ by 1.2 minutes for diastereomers.
- Circular Dichroism (CD) : The oxolane ring’s Cotton effect at 265 nm (positive for R-configuration) confirms stereopurity .
Advanced: What mechanistic insights explain the reactivity of the pyrimidinone-thioether linkage in cross-coupling reactions?
Answer:
The 4-thioether pyrimidinone acts as a soft electrophile , facilitating Suzuki-Miyaura couplings with arylboronic acids. Key factors:
- Catalyst : Pd(PPh) (5 mol%) in THF/HO (3:1) at 80°C.
- Leaving group : The sulfur atom stabilizes the transition state via p-orbital overlap, reducing activation energy (ΔG = 18.3 kcal/mol).
Application : Used to introduce fluorescent tags (e.g., dansyl groups) for oligonucleotide tracking .
Advanced: How does the compound’s hydrophobicity impact its solubility in aqueous reaction buffers?
Answer:
The trityl group confers high hydrophobicity (logP = 4.2), limiting solubility in aqueous systems. Solubility data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Acetonitrile | 25.6 |
| Water | <0.1 |
| DMSO | 48.3 |
Workaround : Pre-dissolve in DMSO (<5% v/v) for biological assays .
Advanced: What strategies prevent epimerization during the synthesis of the oxolane ring?
Answer:
Epimerization at C2' and C4' is minimized by:
- Low-temperature synthesis : Conduct glycosylation at -40°C to slow ring-opening.
- Anchimeric assistance : Use 2-O-acetyl groups to transiently stabilize oxocarbenium intermediates.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired diastereomers .
Advanced: How is computational modeling used to predict the compound’s interaction with DNA/RNA polymerases?
Answer:
Molecular dynamics (MD) simulations (AMBER force field) predict:
- Base-pairing : The pyrimidinone mimics thymidine, forming Watson-Crick pairs with adenine (ΔG = -8.2 kcal/mol).
- Polymerase incorporation : Steered MD shows a 12.3 Å translocation distance, compatible with Klenow fragment active sites .
Validation : Primer extension assays confirm incorporation opposite adenine with 85% efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
